molecular formula C11H13NOS B12897724 Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole

Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole

Cat. No.: B12897724
M. Wt: 207.29 g/mol
InChI Key: HEEZYQPRAPVHNW-KWQFWETISA-N
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Description

Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole is an organic compound with a unique structure that includes a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form the desired product . The reaction conditions often include specific temperatures and solvents to ensure the correct formation of the dihydroisoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Cis-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole is unique due to its specific dihydroisoxazole ring structure and the presence of both methyl and methylthio groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

(4S,5S)-4-methyl-5-methylsulfanyl-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H13NOS/c1-8-10(12-13-11(8)14-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-,11-/m0/s1

InChI Key

HEEZYQPRAPVHNW-KWQFWETISA-N

Isomeric SMILES

C[C@@H]1[C@@H](ON=C1C2=CC=CC=C2)SC

Canonical SMILES

CC1C(ON=C1C2=CC=CC=C2)SC

Origin of Product

United States

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